molecular formula C19H24N2O3S B11476922 6-methyl-N-(2-methylcyclohexyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

6-methyl-N-(2-methylcyclohexyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B11476922
M. Wt: 360.5 g/mol
InChI Key: PKFKAZSYJCVLQZ-UHFFFAOYSA-N
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Description

6-methyl-N-(2-methylcyclohexyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their wide range of applications in medicinal and industrial chemistry . This particular compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-methylcyclohexyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-methylcyclohexyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .

Scientific Research Applications

6-methyl-N-(2-methylcyclohexyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-methylcyclohexyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-methyl-N-(2-methylcyclohexyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide apart is its unique combination of a pyrroloquinoline core and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

9-methyl-N-(2-methylcyclohexyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide

InChI

InChI=1S/C19H24N2O3S/c1-12-5-3-4-6-17(12)20-25(23,24)15-10-14-7-8-21-18(22)9-13(2)16(11-15)19(14)21/h9-12,17,20H,3-8H2,1-2H3

InChI Key

PKFKAZSYJCVLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC3=C4C(=C2)C(=CC(=O)N4CC3)C

Origin of Product

United States

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